

# Independent Validation of Ica 105665 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for the investigational Kv7 potassium channel agonist **Ica 105665**, with a focus on independent validation and comparison with the alternative compound, Retigabine. The development of **Ica 105665** was discontinued, and this guide incorporates the findings that led to this decision.

### **Executive Summary**

Ica 105665 (also known as PF-04895162) is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Preclinical studies demonstrated its potential as a broad-spectrum anticonvulsant. A Phase IIa clinical trial in patients with photosensitive epilepsy suggested efficacy in reducing the photoparoxysmal response. However, the development of Ica 105665 was halted due to findings of hepatotoxicity in a Phase I study in healthy volunteers. This finding represents a critical piece of independent safety validation that ultimately led to the termination of the compound's development. Retigabine, another Kv7 channel agonist, reached the market for the treatment of partial-onset seizures but was later withdrawn due to long-term adverse effects, including skin and retinal discoloration. A direct, head-to-head independent validation of the efficacy of Ica 105665 has not been published.

# Data Presentation Preclinical Anticonvulsant Activity



**Ica 105665** demonstrated broad-spectrum anticonvulsant activity in various animal models.[1] While specific EC50 values from a comprehensive panel of models are not readily available in the public domain, it was reported to be effective in models of generalized tonic-clonic, partial, and treatment-resistant seizures.[2]

Retigabine also showed a broad preclinical efficacy profile in various seizure models.[2][3][4][5] [6]

Seizure Model	Ica 105665 Reported Activity	Retigabine Reported Activity
Maximal Electroshock (MES)	Active[1]	Active[2]
Pentylenetetrazole (PTZ)	Active[1]	Active[2]
6 Hz Psychomotor Seizure	Active[1]	Active
Amygdala Kindling	Active[1]	Active

#### **Clinical Efficacy in Epilepsy**

The primary clinical efficacy data for **Ica 105665** comes from a Phase IIa study in patients with photosensitive epilepsy (NCT00979004). The study evaluated the effect of single doses of **Ica 105665** on the Standard Photosensitivity Range (SPR).



Dose of Ica 105665	Number of Responders / Total Subjects	Response Definition
100 mg	1/4	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7]
200 mg	0 / 4	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7]
400 mg	2 / 4 (one with complete suppression)	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7]
500 mg	4/6	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7]

Retigabine was approved for adjunctive treatment of partial-onset seizures. Data from a pivotal Phase III trial (RESTORE 1) is presented below. A direct comparison in a photosensitive epilepsy model is not available.

Treatment Group	Median % Reduction in Seizure Frequency	Responder Rate (≥50% reduction)
Retigabine (1200 mg/day)	44.3%	44.4%
Placebo	17.5%	17.8%

#### **Safety and Tolerability**

The most significant finding regarding the independent validation of **Ica 105665**'s safety profile was the observation of hepatotoxicity in a Phase I trial (NCT01691274) in healthy volunteers.



This led to the discontinuation of its development.

Compound	Common Adverse Events	Serious Adverse Events Leading to Discontinuation
Ica 105665	Dizziness, somnolence, ataxia, tremor.[1]	Hepatotoxicity (Observed in a Phase I trial)
Retigabine	Dizziness, somnolence, fatigue, confusion, slurred speech, urinary retention.[8][9]	Retinal and skin discoloration, urinary retention.[10][11]

## Experimental Protocols Ica 105665 Phase IIa Photosensitive Epilepsy Study (NCT00979004)

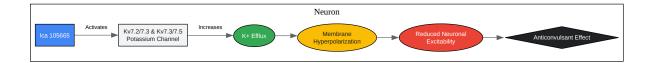
- Study Design: A multi-center, single-blind, placebo-controlled, single-dose, dose-escalation study.
- Participants: Patients with a stable history of photosensitive epilepsy.
- Procedure:
  - Day 1 (Placebo): Patients received a single dose of placebo. The Standard
     Photosensitivity Range (SPR) was determined by intermittent photic stimulation (IPS) at
     various frequencies. The SPR is the range of frequencies that elicit a photoparoxysmal
     response (PPR) on electroencephalogram (EEG).
  - Day 2 (Active Treatment): Patients received a single dose of Ica 105665 (100, 200, 400, or 500 mg). SPR was assessed at multiple time points post-dose.
- Primary Outcome: The change in SPR from baseline (placebo day) compared to the active treatment day. A response was defined as a reduction in the SPR of at least three units at three separate time points or complete suppression of the PPR.[7]

### Ica 105665 Phase I Hepatotoxicity Study (NCT01691274)



- Study Design: A randomized, parallel-assignment study in healthy volunteers.
- Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-04895162 (Ica 105665).
- Key Finding: The study was terminated due to observations of liver toxicity.

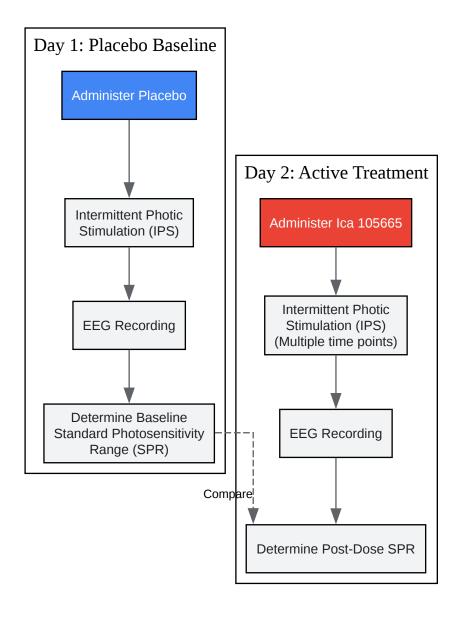
### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of action of Ica 105665.

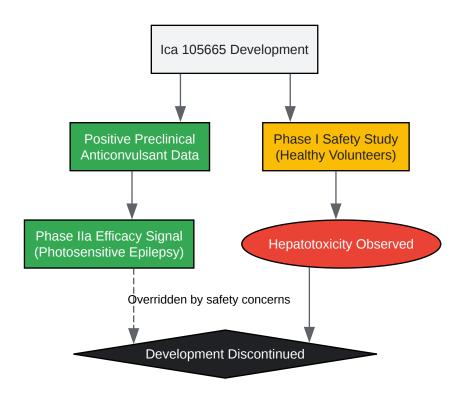




Click to download full resolution via product page

Caption: Workflow of the Ica 105665 Phase IIa photosensitive epilepsy trial.





Click to download full resolution via product page

Caption: Ica 105665 development and discontinuation logic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 4. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. ijphs.org [ijphs.org]
- 6. [Retigabine a new antiepileptic drug with a different mechanism of action] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 9. The possibility of adverse effect of Kv7-channel opener retigabine on memory processes in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Validation of Ica 105665 Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587546#independent-validation-of-published-ica-105665-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com